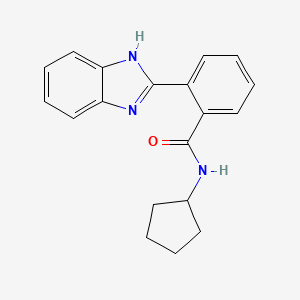![molecular formula C22H26N6O3 B5569732 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)
4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). These synthesis methods often employ various sulfonyl chlorides and are characterized by their efficiency and the ability to introduce diverse functional groups into the pyrimidine core.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, has been elucidated using crystallography. These studies reveal the crystalline form and molecular geometry, which are critical for understanding the compound's reactivity and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives include oxidative cyclization and reactions with nucleophiles, leading to the formation of various biologically active compounds. For instance, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide for mechanistic investigations showcases the versatility of pyrimidine derivatives in chemical synthesis (Sako et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) discusses the synthesis of novel compounds, including 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, as potential anti-inflammatory and analgesic agents. This study highlights the use of this compound in developing new heterocyclic compounds with potential therapeutic effects.
Antiproliferative Effects
Another research by Mallesha et al. (2012) focuses on the antiproliferative activity of similar pyrimidine derivatives against human cancer cell lines. This indicates that the compound might have potential applications in cancer research and treatment.
Plant Growth Research
Grossmann (1990) in their study Plant growth retardants as tools in physiological research, discusses the use of plant growth retardants, including pyrimidine structures, in agricultural and horticultural research. This implies potential applications of the compound in understanding plant growth and development.
Solubility Improvement
Research by Xu et al. (2012) on improving the solubility of certain drugs through cocrystals and salts involving pyrimidine structures can be relevant. This suggests that the compound might be useful in enhancing the bioavailability of certain pharmaceuticals.
Functional Alpha 1-Adrenoceptor Antagonism
Elworthy et al. (1997) in their study N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists, explore arylpiperazines for their potential as alpha 1-adrenoceptor antagonists. This indicates a potential use for the compound in developing drugs targeting the urinary tract.
Synthesis in Green Chemistry
Liu, Lei, & Hu (2012) in their paper Thiamine hydrochloride (VB1): an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water medium discuss the environmentally benign synthesis of pyrimidine derivatives. This implies a role for the compound in eco-friendly chemical synthesis processes.
Antineoplastic Activity
In a study by Abdel-Hafez (2007), the antineoplastic activity of pyrimidine derivatives is investigated, suggesting a possible use of the compound in developing new cancer treatments.
Anti-HIV Activity
Brukštus, Melamedaite, & Tumkevičius (2000) in their research A Facile Synthesis of Benzo[4,5]Imidazo[2,1-b]-Pyrimido[5,4-f][1,3,4]Thiadiazepines discuss the synthesis of compounds with anti-HIV activity, indicating the potential of the compound in HIV research.
Mechanistic Investigations in Organic Chemistry
Sako, Yaekura, Oda, & Hirota (2000) in their study Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations, highlight the use of pyrimidine derivatives in understanding chemical reactions, which could be relevant to the compound .
Anti-inflammatory and Analgesic Activities
Research by Sondhi, Jain, Dinodia, Shukla, & Raghubir (2007) on the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities suggests similar applications for the compound under discussion.
Wirkmechanismus
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-7-9-27(10-8-26)22(29)17-5-6-18(30-3)19(11-17)31-4/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDKTMCGHPPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)



![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)


![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)